N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYIQAQYHPKOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiophene Core
The synthesis begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. A common precursor, 2-aminothiophenol, undergoes cyclization with cyclohexanone in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). This Friedel-Crafts-type reaction forms the tetrahydrobenzothiophene ring system.
Key Reaction:
Introduction of the Cyano Group
The cyano group is introduced at the 3-position via a nucleophilic substitution reaction. Treating the benzothiophene derivative with cyanogen bromide (BrCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF) facilitates this step.
Optimized Conditions:
Amide Bond Formation with 3-Fluorobenzoic Acid
The final step involves coupling the amine-functionalized benzothiophene with 3-fluorobenzoic acid. This is achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt) to minimize side reactions.
Reaction Scheme:
Typical Parameters:
-
Solvent: Dichloromethane (DCM)
-
Reaction Time: 12–24 hours
-
Temperature: Room temperature
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize purity, industrial methods focus on cost efficiency and scalability. Key adaptations include:
Catalytic Enhancements
Purification Techniques
-
Recrystallization: Ethanol/water mixtures yield high-purity product (>98%).
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Chromatography: Reserved for small batches requiring ultra-high purity (e.g., pharmaceutical intermediates).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
| Method | Conditions | Purity Criteria |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O | ≥95% area under curve |
| TLC | Silica gel, ethyl acetate/hexane (1:1) | Single spot (Rf = 0.45) |
Comparative Analysis with Analogous Compounds
Reaction Efficiency Across Derivatives
| Compound | Amide Partner | Coupling Yield (%) |
|---|---|---|
| 3-Fluorobenzamide | 3-Fluorobenzoic Acid | 72 |
| 2-Fluorobenzamide | 2-Fluorobenzoic Acid | 68 |
| 4-Methylbenzamide | 4-Methylbenzoic Acid | 65 |
The electron-withdrawing fluorine atom in the 3-position slightly enhances reactivity compared to alkyl-substituted analogs, likely due to increased electrophilicity of the carbonyl carbon.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the cyano group or other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide as an anticancer agent. Research indicates that derivatives of benzamide compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain benzamide derivatives showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties. Benzamide derivatives are known to interact with neurotransmitter systems and have been studied for their potential use in treating neurological disorders such as schizophrenia and depression. The structural modifications in compounds like this compound may enhance their efficacy in modulating dopaminergic and serotonergic pathways .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies suggest that various benzamide derivatives possess significant antibacterial and antifungal activities. The compound's ability to inhibit the growth of pathogenic microorganisms makes it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Screening
A detailed screening of several benzamide derivatives was conducted to evaluate their anticancer properties. The study found that this compound exhibited moderate to high cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value indicating effective inhibition of cell proliferation .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving animal models, the compound demonstrated significant effects on behavior indicative of antidepressant activity. It was noted that the administration of this compound led to increased levels of serotonin and norepinephrine in the brain .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
- Molecular Formula : C₁₆H₁₃FN₂OS
- Molecular Weight : 300.35 g/mol
- ChemSpider ID : 670663 .
Structural Features: The compound consists of a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a 3-fluorobenzamide moiety at position 2. The tetrahydro ring adopts a puckered conformation, as observed in related structures (e.g., half-chair conformation in ) .
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine Position : The 3-fluoro substitution (target compound) vs. 2-fluoro () may alter electronic properties and binding interactions .
- Hybrid Structures : Pyrazolone-thiadiazole hybrids () show distinct anti-inflammatory mechanisms compared to benzamide derivatives .
- Conformational Effects : Crystal structures () reveal that tetrahydrobenzo[b]thiophene rings adopt puckered conformations, influencing molecular interactions .
Pharmacological Activity Comparison
Insights :
Analysis :
Crystallographic and Conformational Data
Implications :
- The absence of crystallographic data for the target compound limits direct conformational comparisons.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C16H13FN2OS
- Molecular Weight : 300.351 g/mol
- CAS Number : Not specified in the search results
The compound is believed to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases, particularly JNK (c-Jun N-terminal kinase), which plays a crucial role in cellular stress responses and apoptosis. The inhibition of JNK pathways can lead to significant effects on cell survival and proliferation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. For example, it has been tested against different cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
-
Neuroprotective Effects :
- Studies suggest that it may have neuroprotective properties by modulating GABAergic signaling pathways. This modulation can potentially alleviate symptoms associated with neurodegenerative diseases.
-
Anti-inflammatory Properties :
- The compound has been observed to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Modulation of GABAergic pathways | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study: Anticancer Efficacy
In a study conducted by Angell et al., the compound was tested against human cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via the JNK signaling pathway.
Case Study: Neuroprotection
A separate study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a similar benzamide derivative was prepared by reacting 2-aminothiophene with activated carboxylic acids (e.g., 3-fluorobenzoic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) with triethylamine (TEA) as a base. Post-synthesis purification involves column chromatography (silica gel, 20% ethyl acetate/hexane) to isolate the product .
- Key Considerations : Optimize reaction time (overnight stirring at room temperature) and monitor completion via thin-layer chromatography (TLC).
Q. How is the compound structurally characterized after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., aromatic protons for the 3-fluorobenzoyl group at δ 7.42–8.04 ppm) .
- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., observed m/z = 361.977 for [M] vs. calculated 361.11) .
- X-ray Crystallography : Determine crystal packing and hydrogen bonding (e.g., intramolecular N–H⋯O interactions forming S(6) rings) .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Methodological Answer :
-
Data Collection : Use Cu-Kα radiation (λ = 1.54184 Å) on a diffractometer (e.g., Agilent Eos Gemini) to resolve high-resolution data. Correct for absorption effects (e.g., multi-scan method with , ) .
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Refinement in SHELX : Employ SHELXL for anisotropic displacement parameters and constrained H-atom placement (riding model with fixed bond lengths: 0.93 Å for CH, 0.97 Å for CH) .
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Key Metrics : Aim for and using full-matrix least-squares refinement on .
- Example Crystal Data :
| Parameter | Value |
|---|---|
| Space group | (monoclinic) |
| 13.5223(4), 6.2322(2), 22.2941(6) Å | |
| 106.150(3)° | |
| 1804.66(9) Å | |
| 4 | |
| 1.72 mm |
- Challenges : Weak π-π interactions (centroid separation = 3.90 Å) require careful modeling to avoid overinterpretation .
Q. How do molecular conformation and intermolecular interactions influence biological activity?
- Methodological Answer :
- Conformational Analysis : Use Cremer-Pople puckering coordinates to quantify ring puckering in the tetrahydrobenzothiophene moiety. For example, the cyclohexene ring adopts a half-chair conformation (puckering amplitude Å, phase angle ) .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.02 Å) stabilize the planar arrangement of the benzamide group, enhancing binding to target enzymes (e.g., RecBCD helicase inhibition) .
- Structure-Activity Relationship (SAR) : Modify the 3-fluoro substituent to assess steric/electronic effects on bioactivity. For instance, replacing fluorine with cyano groups increases hydrophobicity and enzyme affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Perform IC assays in triplicate using standardized protocols (e.g., STAT3 inhibition assays with ATP competition ).
- Structural Analog Comparison : Test derivatives (e.g., naphthamide analogs) to isolate substituent-specific effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between crystallographic and biochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
